2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester
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Overview
Description
2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
The primary target of the 2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The this compound affects the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds . The downstream effects of this pathway include the production of a variety of organoboron reagents, which have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
The ADME properties of the this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of the this compound’s action involve the formation of new carbon–carbon bonds . This results in the creation of new organoboron reagents, which can be used in further chemical reactions .
Action Environment
The action, efficacy, and stability of the this compound are influenced by environmental factors such as pH . The compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
The synthesis of 2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-4-(piperidinomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester include:
Phenylboronic acid pinacol ester: Lacks the fluorine and piperidinomethyl groups, making it less versatile in certain reactions.
4-Methoxyphenylboronic acid pinacol ester: Contains a methoxy group instead of a fluorine atom, which affects its reactivity and applications.
3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester: Similar structure but with a different substitution pattern, leading to variations in its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(12-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUCIPDCUWVCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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